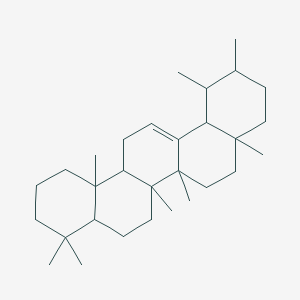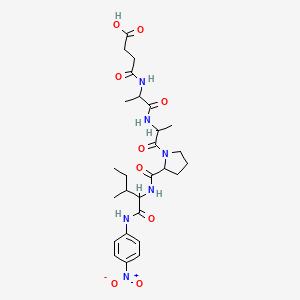
Hydroxy Pioglitazone (M-VII) b-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy Pioglitazone (M-VII) b-D-Glucuronide is a metabolite of Pioglitazone, a drug commonly used to treat type 2 diabetes. This compound is characterized by its molecular formula C25H28N2O10S and a molecular weight of 548.56 . It is primarily used in research settings to study the pharmacokinetics and metabolism of Pioglitazone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Pioglitazone (M-VII) b-D-Glucuronide typically involves the glucuronidation of Hydroxy Pioglitazone. This process can be carried out using various glucuronidation agents under specific reaction conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale glucuronidation processes. These processes are optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
Hydroxy Pioglitazone (M-VII) b-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .
科学研究应用
Hydroxy Pioglitazone (M-VII) b-D-Glucuronide has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of glucuronidated metabolites.
Biology: Used in studies involving the metabolism and pharmacokinetics of Pioglitazone.
Medicine: Used in research to understand the metabolic pathways and effects of Pioglitazone in the human body.
作用机制
The mechanism of action of Hydroxy Pioglitazone (M-VII) b-D-Glucuronide involves its role as a metabolite of Pioglitazone. It is formed through the glucuronidation of Hydroxy Pioglitazone, a process that enhances the solubility and excretion of the parent drug. The molecular targets and pathways involved include various enzymes responsible for glucuronidation, such as UDP-glucuronosyltransferases .
相似化合物的比较
Similar Compounds
Pioglitazone: The parent drug from which Hydroxy Pioglitazone (M-VII) b-D-Glucuronide is derived.
Hydroxy Pioglitazone: The intermediate metabolite that undergoes glucuronidation to form this compound.
Uniqueness
This compound is unique due to its specific glucuronidation, which distinguishes it from other metabolites of Pioglitazone. This glucuronidation enhances its solubility and facilitates its excretion, making it an important compound for studying the pharmacokinetics and metabolism of Pioglitazone .
属性
分子式 |
C25H28N2O10S |
|---|---|
分子量 |
548.6 g/mol |
IUPAC 名称 |
6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O10S/c28-18-19(29)21(23(32)33)37-24(20(18)30)36-9-7-14-1-4-15(26-12-14)8-10-35-16-5-2-13(3-6-16)11-17-22(31)27-25(34)38-17/h1-6,12,17-21,24,28-30H,7-11H2,(H,32,33)(H,27,31,34) |
InChI 键 |
XFRAGOPCVGUPPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCOC4C(C(C(C(O4)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)





amino}-3-methylbutanoic acid](/img/structure/B12101718.png)

![Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12101739.png)


![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl benzoate](/img/structure/B12101755.png)
